![molecular formula C17H18ClN5O2 B2931660 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide CAS No. 895017-76-2](/img/structure/B2931660.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds that have been shown to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its pyrazolo[3,4-d]pyrimidine core. For instance, the acetyl group and the amide carbonyl moiety could be involved in cyclization reactions .Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez et al. (2016) synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant in vitro antimicrobial and anticancer activity, with some compounds exhibiting higher activity than the reference drug doxorubicin (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016). This suggests the potential of such compounds in developing new antimicrobial and anticancer agents.
Neurodegenerative Disorders Imaging
Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives, showing high in vitro affinity for peripheral benzodiazepine receptors (PBRs), a target for imaging neurodegenerative disorders. The study indicates the utility of such compounds in positron emission tomography (PET) imaging to study PBR expression in neurodegenerative diseases (Fookes, C., et al., 2008).
Molecular Imaging of TSPO-Expressing Cancers
Tang et al. (2013) developed a focused library of 5,6,7-substituted pyrazolopyrimidines, leading to the discovery of a novel translocator protein (TSPO) ligand. This compound showed an enhancement in affinity compared to existing TSPO ligands and was evaluated as a probe for molecular imaging of TSPO-expressing cancers (Tang, D., et al., 2013).
Adenosine Receptor Affinity
Research by Harden et al. (1991) on pyrazolo[3,4-d]pyrimidines as analogues of purines demonstrated their A1 adenosine receptor affinity. This study highlights the potential of these compounds in influencing adenosine receptor-mediated physiological processes (Harden, F., Quinn, R., & Scammells, P., 1991).
Mechanism of Action
Target of Action
The compound, also known as “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide” or “F2514-0224”, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Therefore, the primary target of this compound is likely to be protein kinases.
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition is achieved through the compound’s fit into the active site of the kinase, specifically through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of protein kinases affects several biochemical pathways. Protein kinases are responsible for phosphorylation of key components for cell proliferation . Therefore, the compound’s inhibition of these kinases can disrupt cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s pharmacokinetic properties contribute to its bioavailability. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diethylacetamide has been found to interact with various enzymes and proteins. It has been reported to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation . The compound’s interaction with CDK2/cyclin A2 has been associated with significant anti-proliferative effects .
Cellular Effects
In cellular contexts, 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diethylacetamide has been observed to influence cell function significantly. It has been reported to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is likely linked to its interaction with CDK2 .
Molecular Mechanism
The molecular mechanism of action of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diethylacetamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the compound has been found to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
The compound’s significant inhibitory activity against CDK2 suggests potential long-term effects on cellular function .
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-3-21(4-2)15(24)10-22-11-19-16-14(17(22)25)9-20-23(16)13-7-5-6-12(18)8-13/h5-9,11H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUBDYCPYJOCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)
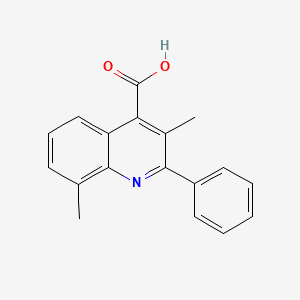
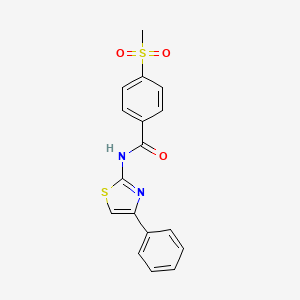
![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)
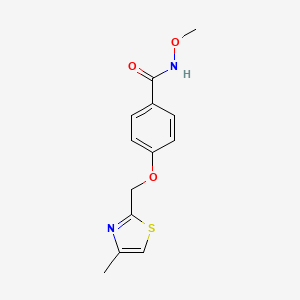

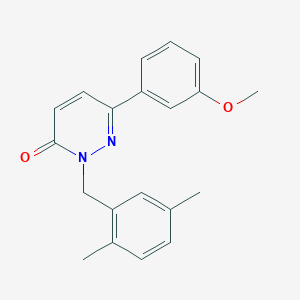
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2931589.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2931593.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2931595.png)
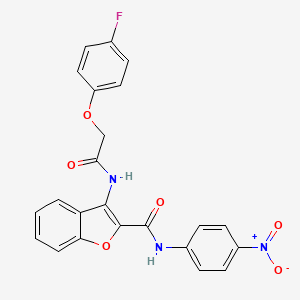
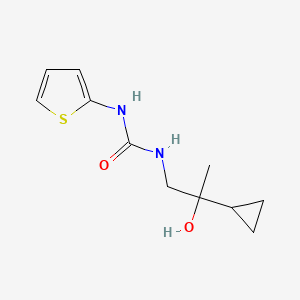
![Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2931599.png)
